molecular formula C18H36O3 B14731877 Octadecaneperoxoic acid CAS No. 5796-86-1

Octadecaneperoxoic acid

Cat. No.: B14731877
CAS No.: 5796-86-1
M. Wt: 300.5 g/mol
InChI Key: SHBUUTHKGIVMJT-UHFFFAOYSA-N
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Description

The provided evidence focuses on Octadecanoic acid, 10-oxo- (CAS 4158-12-7), a derivative of octadecanoic acid (stearic acid) with a ketone functional group at the 10th carbon. Its molecular formula is C₁₈H₃₄O₃, with a molecular weight of 298.4608 g/mol . This compound is structurally distinct from peroxoic acids (which contain an -O-O- group), such as octadecaneperoxoic acid (hypothetically, CH₃(CH₂)₁₆COOOH). For clarity, this analysis will focus on Octadecanoic acid, 10-oxo- and its comparison to structurally related compounds listed in the evidence.

Properties

CAS No.

5796-86-1

Molecular Formula

C18H36O3

Molecular Weight

300.5 g/mol

IUPAC Name

octadecaneperoxoic acid

InChI

InChI=1S/C18H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)21-20/h20H,2-17H2,1H3

InChI Key

SHBUUTHKGIVMJT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Octadecaneperoxoic acid can be synthesized through several methods. One common method involves the reaction of octadecanoic acid with hydrogen peroxide in the presence of an acid catalyst. The reaction proceeds as follows: [ \text{C18H36O2} + \text{H2O2} \rightarrow \text{C18H36O3} + \text{H2O} ] This method requires careful control of temperature and pH to ensure the formation of the desired peroxycarboxylic acid .

Industrial Production Methods

In industrial settings, this compound can be produced using similar methods but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production .

Chemical Reactions Analysis

Types of Reactions

Octadecaneperoxoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Octadecaneperoxoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of octadecaneperoxoic acid involves the transfer of oxygen atoms to substrates. This process is facilitated by the highly reactive peroxy group. The molecular targets include double bonds in alkenes and amine groups in organic compounds. The pathways involved are primarily oxidative in nature .

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence lists 25 structurally diverse compounds related to Octadecanoic acid, 10-oxo-. These include halogenated aromatics, esters, amines, and heterocycles. Key comparisons are summarized below:

Table 1: Structural and Functional Group Comparison

Compound Name Functional Groups/Features Key Differences from Octadecanoic Acid, 10-Oxo-
1,10-Dibromodecane Bromoalkane (two terminal Br atoms) No carboxylic acid or ketone; linear alkane backbone
4-Iodo-2,6-dimethylaniline Iodoaromatic, amine, methyl groups Aromatic ring with substituents; lacks aliphatic chain
Ethyl hydrazinecarboxylate Hydrazine, ester Small molecule; no long hydrocarbon chain
Triethyl 1,3,5-benzenetricarboxylate Aromatic tricarboxylate ester Rigid benzene core; three ester groups
N-Benzyl-1-(4-fluorophenyl)-2-methyl-2-aminopropane Fluorophenyl, amine, branched chain Complex branched structure; no oxygenated groups

Key Findings:

Functional Diversity: Unlike Octadecanoic acid, 10-oxo-, most listed compounds lack both the long aliphatic chain and the ketone-carboxylic acid motif. Exceptions include 7-methoxy-2-tetralone (a cyclic ketone) and 4-isopropylphenol (phenolic group), but neither share the C18 backbone.

Reactivity: Compounds like 2,3,4,6-tetra-O-benzyl-D-glucopyranose (a protected sugar derivative) exhibit high stereochemical complexity, whereas Octadecanoic acid, 10-oxo- has simpler linear reactivity dominated by its ketone and carboxylic acid groups.

Applications: Many listed compounds (e.g., Pigment Yellow 5) are industrial dyes or intermediates, whereas Octadecanoic acid, 10-oxo- is more likely used in surfactants or lipid research due to its amphiphilic structure .

Limitations and Discrepancies

For example:

  • Peroxoic acids (R-CO-O-OH) differ critically in their peroxide (-O-O-) linkage, which enhances oxidative reactivity compared to ketones.

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